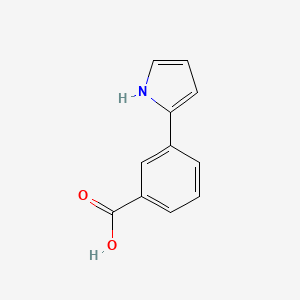

3-(1H-pyrrol-2-yl)benzoic acid

Description

Overview of Pyrrole (B145914) and Benzoic Acid Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrole skeleton and the benzoic acid motif are cornerstones of modern chemical and pharmaceutical research. Each brings a unique set of properties that have been exploited in a vast array of applications.

The Pyrrole Scaffold: Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic molecules with diverse biological activities. researchgate.netalliedacademies.org Its importance lies in its ability to engage in various biological interactions and its synthetic versatility. bohrium.comrsc.org Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The presence of the pyrrole ring in clinically used drugs for conditions ranging from cancer to infections underscores its therapeutic relevance. rsc.org

Key Biological Activities of Pyrrole Derivatives:

Anticancer nih.gov

Antibacterial researchgate.net

Antiviral mdpi.com

Anti-inflammatory alliedacademies.org

Enzyme inhibition researchgate.net

The Benzoic Acid Scaffold: Discovered as early as the 16th century, benzoic acid is an aromatic carboxylic acid that serves as a crucial building block in chemical synthesis. preprints.orgresearchgate.net The benzoic acid moiety is present in numerous naturally occurring compounds and is a key component in the synthesis of a wide variety of bioactive molecules. preprints.orgresearchgate.net Its derivatives are employed in drugs with applications including diuretics, anesthetics, and anticancer agents. preprints.orgresearchgate.net The carboxylic acid group is a key functional handle, capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition and binding to biological targets. researchgate.net

Significance of 3-(1H-pyrrol-2-yl)benzoic acid as a Bridged Heteroaromatic System

The compound 3-(1H-pyrrol-2-yl)benzoic acid can be classified as a 2-arylpyrrole, where the benzoic acid group acts as the aryl substituent. The linkage of these two important pharmacophores creates a "bridged heteroaromatic system" with distinct chemical and physical properties.

The significance of such systems in drug discovery is a growing area of interest. Bridging two aromatic systems or replacing flat aromatic rings with three-dimensional structures can positively influence the pharmacokinetic profile of a potential drug. nih.govrsc.org This strategy, often termed "escaping from flatland," can lead to improved metabolic stability, enhanced solubility, and better binding affinity to target proteins due to a more defined three-dimensional arrangement of functional groups. nih.govrsc.org

Properties of 3-(1H-pyrrol-2-yl)benzoic acid

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 3-(1H-pyrrol-2-yl)benzoic acid |

| CAS Number | 1329058-96-9 |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2 |

| InChIKey | LLVNRLHZSZPIJD-UHFFFAOYSA-N |

The data in this table is sourced from PubChem.

Historical Context of Research on Pyrrole-Benzoic Acid Derivatives

The study of molecules combining pyrrole and benzoic acid functionalities is built upon a long history of research into each component. The journey of benzoic acid in science began in the 16th century. preprints.orgresearchgate.net The investigation of pyrrole and its derivatives gained momentum in the 19th century, notably with the work of Adolf von Baeyer on indole, a benzofused pyrrole. researchgate.net

The deliberate synthesis of molecules linking these two scaffolds is a more modern endeavor, driven by the search for new compounds with specific biological activities. The development of 2-arylpyrroles as a class gained significant attention with the discovery of the insecticide Chlorfenapyr in the late 1980s, which demonstrated the potent bioactivity of this structural motif. sciengine.com Since then, extensive research has focused on the synthesis and evaluation of various 2-arylpyrroles for applications in agriculture and medicine. sciengine.comdntb.gov.ua The synthesis of pyrrole-benzoic acid derivatives, in particular, has been explored in the context of creating novel antibacterial and antitubercular agents. researchgate.net Early synthetic methods for modifying benzoic acid derivatives, such as those reported in the early 1980s, laid the groundwork for creating more complex structures like 3-(1H-pyrrol-2-yl)benzoic acid. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrrol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVNRLHZSZPIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329058-96-9 | |

| Record name | 3-(1H-pyrrol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h Pyrrol 2 Yl Benzoic Acid and Its Analogs

De Novo Synthesis Approaches to the 3-(1H-pyrrol-2-yl)benzoic acid Core

The formation of the fundamental 3-(1H-pyrrol-2-yl)benzoic acid structure can be achieved through several convergent synthetic routes.

Routes Involving Pyrrole-2-aldehyde Precursors

One common strategy involves the use of pyrrole-2-carbaldehyde derivatives. The Wittig reaction, a cornerstone of alkene synthesis, provides a reliable method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. libretexts.org In this context, a phosphonium (B103445) ylide derived from a substituted benzyl (B1604629) halide can be reacted with pyrrole-2-carbaldehyde. Subsequent oxidation of the resulting styryl-pyrrole intermediate would yield the desired benzoic acid. The advantage of this method lies in the secure placement of the double bond, avoiding the mixtures that can arise from other elimination reactions. libretexts.org

Multi-Component Condensation Reactions for Pyrrole-Benzoic Acid Systems

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrrole-benzoic acid systems in a single step. nih.govmdpi.com The Paal-Knorr synthesis is a classic example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914). organic-chemistry.orgalfa-chemistry.comwikipedia.org To synthesize 3-(1H-pyrrol-2-yl)benzoic acid, 3-aminobenzoic acid can be reacted with a suitable 1,4-dicarbonyl compound under acidic conditions. researchgate.netscribd.com While effective, this method can be limited by the availability of the required 1,4-dicarbonyl precursors and may require harsh reaction conditions. alfa-chemistry.com

More contemporary MCRs have been developed to overcome these limitations. For instance, a three-component reaction of an isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been reported for the synthesis of complex pyrroloisoquinoline structures. acs.org Adapting such methodologies could provide novel routes to the target molecule.

Strategies from 3-(2'-N-BOC-Pyrrole)benzoic Acid

The use of a protecting group on the pyrrole nitrogen is a common strategy to control reactivity and improve yields during synthesis. The tert-butyloxycarbonyl (BOC) group is a versatile choice for protecting the pyrrole nitrogen. sci-hub.seresearchgate.net The synthesis of the target compound can proceed through the preparation of 3-(2'-N-BOC-pyrrole)benzoic acid.

The BOC group can be introduced onto the pyrrole nitrogen and is stable under various reaction conditions, including Suzuki-Miyaura coupling. nih.gov Deprotection to reveal the N-H of the pyrrole is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA). sci-hub.senih.gov Thermolytic cleavage is another method for removing the BOC group. sci-hub.se This deprotection step is crucial and must be compatible with the other functional groups present in the molecule.

| Protecting Group | Deprotection Conditions | Reference |

| tert-butyloxycarbonyl (BOC) | Trifluoroacetic acid (TFA) | sci-hub.senih.gov |

| tert-butyloxycarbonyl (BOC) | Thermolysis | sci-hub.se |

| tert-butyloxycarbonyl (BOC) | Sodium methoxide (B1231860) in methanol (B129727)/THF | sci-hub.se |

Catalytic Reactions in the Formation of the Pyrrole-Benzoic Acid Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyrrole and benzoic acid rings. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide. researchgate.net For the synthesis of 3-(1H-pyrrol-2-yl)benzoic acid, one could couple a pyrrole-2-boronic acid derivative with a 3-halobenzoic acid, or conversely, a 3-(boronic acid)benzoic acid with a 2-halopyrrole. thieme-connect.com

The use of N-protected pyrrole boronic acids, such as N-Boc-pyrrole-2-boronic acid, is often preferred to enhance stability and reactivity. thieme-connect.com The choice of catalyst, ligands, and base is critical for achieving high yields and preventing side reactions. nih.govthieme-connect.com For instance, sterically demanding phosphine (B1218219) ligands have been shown to be effective in the coupling of (pyrrolyl)zinc chloride with aryl halides. researchgate.net

Titanium-catalyzed [2+2+1] cyclization reactions offer an alternative catalytic approach to construct the pyrrole ring itself, which can then be further functionalized. chemrxiv.orgrsc.org This method can generate highly substituted pyrroles that may be difficult to access through other means. rsc.org

Functionalization and Derivatization Strategies for 3-(1H-pyrrol-2-yl)benzoic acid

Once the core 3-(1H-pyrrol-2-yl)benzoic acid structure is obtained, it can be further modified to create a library of analogs with diverse properties.

Modifications on the Pyrrole Heterocycle

The pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions. researchgate.net This reactivity allows for the introduction of various functional groups onto the pyrrole nucleus.

Electrophilic Substitution: Acylation and formylation are common electrophilic substitution reactions performed on pyrroles. The Vilsmeier-Haack reaction, for example, can introduce a formyl group, typically at the 5-position of a 2-substituted pyrrole. cdnsciencepub.combenthamopen.com Friedel-Crafts acylation can also be employed to introduce acyl groups. researchgate.net The position of substitution is influenced by the existing substituents on the pyrrole ring and the reaction conditions.

Halogenation: Halogenation of the pyrrole ring can provide a handle for further functionalization through cross-coupling reactions. Various reagents can be used to introduce bromine or chlorine atoms onto the pyrrole ring.

Alkylation and Arylation: Direct C-H arylation of the pyrrole ring is another powerful tool for derivatization. epfl.ch Palladium-catalyzed methods have been developed for the ortho-functionalization of the benzene (B151609) ring in 2-phenylpyrroles, using the pyrrole itself as a directing group. acs.org Atroposelective electrophilic aromatic substitution has also been used to create axially chiral N-arylpyrroles. nih.gov

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Typically C5 | cdnsciencepub.combenthamopen.com |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Varies | researchgate.net |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | C5 or other positions | nih.govthieme-connect.com |

| C-H Arylation | Pd or Ru catalyst | Varies | epfl.chacs.org |

N-Substitutions on the Pyrrole Ring

The nitrogen atom of the pyrrole ring in 3-(1H-pyrrol-2-yl)benzoic acid is a key site for substitution, allowing for the introduction of various functional groups. This modification can significantly influence the compound's electronic properties and steric bulk. A common method for achieving N-substitution is through alkylation. For instance, the reaction of a pyrrole-containing compound with alkyl halides in the presence of a base can lead to the formation of N-alkylated derivatives.

One approach involves the use of Boc-protection on the pyrrole nitrogen of alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates, which facilitates further reactions. researchgate.net Another general strategy for synthesizing N-substituted pyrroles involves the reaction of a primary amine with a 1,4-dicarbonyl compound in what is known as the Paal-Knorr pyrrole synthesis. This method is highly versatile and allows for the introduction of a wide array of substituents on the nitrogen atom. rsc.org

Furthermore, N-acyl derivatives of pyrrole can be synthesized through the condensation of a carboxylic acid with a substituted amine, followed by an acid-mediated cyclization. rsc.org This method has been shown to be tolerant of various functional groups, making it a valuable tool for creating diverse N-substituted pyrrole analogs.

Substitutions at Pyrrole Carbon Positions

Modifications at the carbon positions of the pyrrole ring are essential for creating a wide range of analogs. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto the pyrrole ring, typically at the C2 or C5 position, which are more reactive towards electrophilic substitution. vulcanchem.comijpcbs.com This reaction utilizes a Vilsmeier reagent, generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The resulting formyl group can then serve as a handle for further derivatization.

For example, the formylation of an unsubstituted pyrrole at the 5th position can be achieved by reacting it with the Vilsmeier reagent. core.ac.uk The introduced formyl group can then undergo various reactions, such as nucleophilic addition with hydroxylamine (B1172632) to form oximes or condensation with hydrazines to produce hydrazones. vulcanchem.com

Beyond formylation, other substitutions can be achieved. For instance, the reaction of 1,3-diketones with specific diazo compounds can yield various alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. researchgate.net Additionally, palladium-catalyzed direct polyarylation of pyrrole derivatives has been used to introduce aryl groups at the C2 and C5 positions. rsc.org

Derivatization of the Benzoic Acid Moiety

The benzoic acid portion of 3-(1H-pyrrol-2-yl)benzoic acid offers numerous opportunities for chemical modification, including esterification, amidation, and variations in the substitution pattern of the phenyl ring.

Esterification Reactions

The carboxylic acid group of 3-(1H-pyrrol-2-yl)benzoic acid can be readily converted into an ester through esterification. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids with methanol in the presence of sulfuric acid yields the corresponding methyl esters. acs.org Similarly, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been synthesized from the corresponding benzoic acid. tubitak.gov.tr

The resulting esters can serve as intermediates for further synthetic transformations. For instance, they can be hydrolyzed back to the carboxylic acid or converted into other derivatives like hydrazides.

Amidation and Hydrazide Formation

The carboxylic acid functional group can be converted into amides and hydrazides, which are important intermediates for the synthesis of various heterocyclic compounds. Amides are typically formed by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, a series of substituted 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl benzamides were synthesized by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid with substituted primary aromatic amines using HBTU and DIEA in dry DMF. researchgate.net

Hydrazide formation is achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide is prepared by reacting the methyl ester with hydrazine hydrate in ethanol. researchgate.net These hydrazides are versatile precursors for synthesizing a variety of heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. nih.govijpsonline.com For instance, the reaction of a benzohydrazide (B10538) with an aldehyde can yield hydrazones, which can then be cyclized to form azetidinones or thiazolidinones. nih.gov

The table below summarizes the synthesis of various hydrazide derivatives from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide. mdpi.com

| Final Compound | Starting Materials | Reagents and Conditions |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, Phenylacetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(o-tolyl)acetyl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (o-Tolyl)acetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(p-tolyl)acetyl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (p-Tolyl)acetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

| N'-(2-(2-Chlorophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (2-Chlorophenyl)acetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-flurophenyl)acetyl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (4-Fluorophenyl)acetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-hydroxyphenyl)acetyl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (4-Hydroxyphenyl)acetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(3-bromophenyl)acetyl)benzohydrazide | 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (3-Bromophenyl)acetic acid | HBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h |

Substitution Pattern Variations on the Phenyl Ring

The substitution pattern on the phenyl ring of the benzoic acid moiety can be altered to generate a wide range of analogs. One of the most powerful methods for achieving this is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a boronated benzoic acid derivative and a halogenated pyrrole intermediate. vulcanchem.com This method provides a versatile route to various substituted phenyl analogs.

For example, reacting 4-substituted amino benzoic acid with malononitrile (B47326) can yield p-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)benzoic acid. nih.gov Furthermore, the synthesis of isocoumarin (B1212949) derivatives has been achieved using cyclic 2-diazo-1,3-diketones and benzoic acid, which can lead to the formation of alkyl 4-hydroxy-3H-benzo[e]indole-5-carboxylates through an intramolecular carbene insertion. researchgate.net

Synthesis of Hybrid Conjugates Incorporating the 3-(1H-pyrrol-2-yl)benzoic acid Framework

The 3-(1H-pyrrol-2-yl)benzoic acid scaffold can be incorporated into larger molecular structures to create hybrid conjugates. These hybrids often combine the structural features of the parent molecule with other pharmacologically relevant moieties.

One common strategy involves the synthesis of chalcone-hybrid derivatives. For example, a pyrrole-chalcone hybrid derivative, 4-(3-cinamoyl-2-methyl-4-phenyl-1H-pyrrol-1-yl) benzoic acid, has been synthesized. dergipark.org.tr Chalcones are known for a variety of biological activities, and their incorporation can lead to compounds with enhanced properties. japsonline.com

Another approach is the synthesis of pyrazole-containing hybrids. For instance, a coumarin-pyrazole hybrid, (E)-4-(3-(2-oxo-2H-chromen-3-yl)-4-((2-phenylhydrazono)methyl)-1H-pyrazol-1-yl)benzoic acid, was synthesized from 4-hydrazinylbenzoic acid and 3-acetyl coumarin, followed by a Vilsmeier-Haack formylation and subsequent reaction with hydrazine. kthmcollege.ac.in Similarly, hydrazide derivatives of 3-(1H-pyrrol-2-yl)benzoic acid can be used to synthesize pyrazole-containing compounds by reacting them with diketones like acetylacetone. nih.gov

The table below showcases examples of synthesized hybrid conjugates.

| Hybrid Conjugate Type | Example Compound | Synthetic Approach |

| Pyrrole-Chalcone Hybrid | 4-(3-cinamoyl-2-methyl-4-phenyl-1H-pyrrol-1-yl) benzoic acid | Synthesis from a pyrrole derivative. dergipark.org.tr |

| Coumarin-Pyrazole Hybrid | (E)-4-(3-(2-oxo-2H-chromen-3-yl)-4-((2-phenylhydrazono)methyl)-1H-pyrazol-1-yl)benzoic acid | Reaction of 4-hydrazinylbenzoic acid with 3-acetyl coumain, followed by Vilsmeier-Haack formylation and reaction with hydrazine. kthmcollege.ac.in |

| Pyrazole Hybrid | (3,5-dimethyl-1H-pyrazol-1-yl)(4-(2,5-dimethyl-1H-pyrrol-1-yl) phenyl) methanone | Reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide with acetyl acetone. nih.gov |

Mechanistic Insights into 3-(1H-pyrrol-2-yl)benzoic acid Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The primary pathways for synthesizing 3-(1H-pyrrol-2-yl)benzoic acid each have a distinct, well-studied mechanism.

The Suzuki-Miyaura and Stille coupling reactions proceed via a catalytic cycle involving a palladium center. The generally accepted mechanism for these cross-coupling reactions consists of three fundamental steps:

Oxidative Addition : The low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzoic acid), inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation : The organic group from the organometallic reagent (the boronic ester in Suzuki coupling or the organostannane in Stille coupling) is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgorganic-chemistry.org

The Paal-Knorr pyrrole synthesis mechanism was a subject of debate until detailed studies, notably by Amarnath, provided significant clarity. organic-chemistry.orgacs.org The investigation revealed that the reaction does not proceed via an enamine intermediate as once thought. Instead, the favored pathway involves:

Attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.org

This is followed by an intramolecular attack by the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

The final step is a dehydration of this cyclic intermediate to yield the aromatic pyrrole ring. researchgate.netwikipedia.org The rate-determining step is believed to be the cyclization of the hemiaminal. researchgate.netalfa-chemistry.com

The Clauson-Kaas synthesis mechanism begins with the acid-catalyzed hydrolysis of 2,5-dialkoxytetrahydrofuran to generate a reactive succinaldehyde (B1195056) derivative in situ. nih.govchem-station.com The primary amine then undergoes a double condensation with this dialdehyde (B1249045) intermediate, followed by cyclization and dehydration to form the N-substituted pyrrole product. researchgate.net

Green Chemistry and Sustainable Synthesis of 3-(1H-pyrrol-2-yl)benzoic acid Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives, aiming to reduce environmental impact through safer solvents, improved energy efficiency, and the use of renewable resources.

Microwave-assisted synthesis has emerged as a significant green technology for these reactions. tandfonline.com Both Paal-Knorr and Clauson-Kaas syntheses have been shown to benefit from microwave irradiation, which dramatically reduces reaction times from hours to minutes and often allows for higher yields under solvent-free conditions. semanticscholar.orgarkat-usa.orgpensoft.net This technique minimizes energy consumption and the need for volatile organic solvents. pensoft.net

The choice of solvent and catalyst is another key area of green innovation. There is a move away from traditional, often hazardous, solvents towards more benign alternatives. Syntheses have been successfully carried out in water, ethanol, or using bio-based solvents like lactic acid, which can also act as a catalyst. semanticscholar.orgbeilstein-journals.orgmdpi.com The use of heterogeneous and recyclable catalysts is a cornerstone of sustainable synthesis. Examples include using K-10 montmorillonite (B579905) clay, magnetic nanoparticle-supported catalysts, and Co₃O₄ nanoparticles, which can be easily separated from the reaction mixture and reused, reducing waste and cost. beilstein-journals.orgmdpi.comfrontiersin.org

The use of renewable starting materials is another important aspect. For example, the Clauson-Kaas synthesis can utilize 2,5-dimethoxytetrahydrofuran, which can be derived from furan, a compound obtainable from lignocellulosic biomass. This provides a pathway to pyrroles that is not reliant on petrochemical feedstocks. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrrole Derivatives

| Parameter | Conventional Method (e.g., Paal-Knorr) | Green Alternative | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy efficiency | arkat-usa.orgpensoft.net |

| Solvent | Acetic acid, Toluene, DMF | Water, Ethanol, Lactic Acid, Solvent-free | Reduced toxicity and environmental impact, easier workup | semanticscholar.orgbeilstein-journals.org |

| Catalyst | Homogeneous acids (e.g., p-TsOH) | Heterogeneous catalysts (e.g., clays, nanoparticles) | Catalyst recyclability, simplified purification | mdpi.comfrontiersin.org |

| Starting Materials | Petrochemical-based | Biomass-derived (e.g., furan-based) | Use of renewable resources | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 1h Pyrrol 2 Yl Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) on the benzoic acid portion of the molecule is a primary site for a range of chemical transformations, most notably nucleophilic acyl substitutions and acid-base reactions.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid in 3-(1H-pyrrol-2-yl)benzoic acid is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a two-step addition-elimination mechanism. pressbooks.publibretexts.org In this process, a nucleophile adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the hydroxyl group as a leaving group (usually after protonation to water). pressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting it into more reactive derivatives, such as acyl chlorides or anhydrides. libretexts.org

Common nucleophilic acyl substitution reactions for carboxylic acids include:

Esterification: Reaction with an alcohol, typically under acidic catalysis, yields an ester. This reaction enhances the lipophilicity of the molecule. vulcanchem.com

Amide Formation: Reaction with primary or secondary amines produces amides. This transformation often requires activating agents or the conversion of the carboxylic acid to a more reactive derivative first. libretexts.org The synthesis of related pyrrolyl benzamide (B126) derivatives has been achieved by reacting the corresponding pyrrolyl benzoic acid with amines using peptide-forming agents. nih.gov

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for synthesizing other derivatives like esters and amides. libretexts.orgacs.org

| Reaction Type | Nucleophile | Product Class | Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide Formation | Amine (R'-NH₂) | Amide | Coupling agent (e.g., DCC) or conversion to acyl chloride |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Often requires gentle heating |

Salt Formation and pH Dependence

As a carboxylic acid, 3-(1H-pyrrol-2-yl)benzoic acid can donate a proton from its hydroxyl group. This acidic nature is fundamental to its reactivity with bases. In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the compound undergoes a neutralization reaction to form a carboxylate salt (e.g., sodium 3-(1H-pyrrol-2-yl)benzoate). This transformation is highly dependent on the pH of the solution.

The formation of the salt significantly increases the aqueous solubility of the compound compared to the neutral carboxylic acid form. The pyrrole (B145914) N-H proton is significantly less acidic (pKa ≈ 16.5-17.5) than the carboxylic acid proton and typically does not deprotonate under these conditions. wikipedia.org

Electrophilic and Nucleophilic Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. wikipedia.orgmdpi.com However, its reactivity in 3-(1H-pyrrol-2-yl)benzoic acid is modulated by the attached benzoic acid substituent.

Regioselectivity in Pyrrole Functionalization

Electrophilic aromatic substitution is a characteristic reaction of pyrrole. Due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion), electrophilic attack occurs preferentially at the α-positions (C2 or C5) over the β-positions (C3 or C4). wikipedia.orgumich.edu

In 3-(1H-pyrrol-2-yl)benzoic acid, the C2 position is already substituted. The directing influence of the 2-substituent is therefore critical. The benzoic acid group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. Despite this deactivation, electrophilic substitution is still possible. Research on analogous 2-substituted pyrroles, such as 2-formylpyrrole, demonstrates that electrophilic substitution, like Vilsmeier-Haack formylation, occurs exclusively at the C5 position. scielo.org.mx This strong preference is because the C5 position remains the most activated site for electrophilic attack in 2-substituted pyrroles, avoiding disruption of the aromatic system adjacent to the existing substituent. rsc.org Therefore, electrophilic reactions like nitration or halogenation on 3-(1H-pyrrol-2-yl)benzoic acid are predicted to yield C5-substituted products. vulcanchem.com

| Reaction Type | Reagent Example | Predicted Major Product | Reference for Analogy |

|---|---|---|---|

| Formylation | POCl₃, DMF | 3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid | scielo.org.mx |

| Nitration | HNO₃/Ac₂O | 3-(5-Nitro-1H-pyrrol-2-yl)benzoic acid | wikipedia.org |

| Halogenation | NBS, NCS | 3-(5-Halo-1H-pyrrol-2-yl)benzoic acid | wikipedia.org |

Influence of Substituents on Pyrrole Reactivity

The reactivity of the pyrrole ring is significantly influenced by its substituents. In 3-(1H-pyrrol-2-yl)benzoic acid, the key substituent is the benzoic acid group attached at the C2 position.

Electron-Withdrawing Effect: The carboxylic acid group is strongly electron-withdrawing, which reduces the electron density of the pyrrole ring. researchgate.net This deactivating effect makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted pyrrole. wikipedia.org

Directing Effect: As discussed, despite deactivation, the substituent at C2 directs incoming electrophiles to the C5 position. scielo.org.mx

Acidity of N-H: The electron-withdrawing nature of the 2-substituent can slightly increase the acidity of the N-H proton compared to unsubstituted pyrrole, although it remains a very weak acid. wikipedia.org

Intramolecular Rearrangements and Cyclizations of 3-(1H-pyrrol-2-yl)benzoic acid Derivatives

Derivatives of 3-(1H-pyrrol-2-yl)benzoic acid can be precursors for the synthesis of more complex, fused heterocyclic systems through intramolecular reactions. While specific examples for the 2-yl isomer are not extensively documented in the provided search results, analogous reactions in the closely related 2-(pyrrol-1-yl)benzoic acid system provide insight into potential transformations.

A prominent example is the intramolecular cyclization of amides derived from 2-(pyrrol-1-yl)benzoic acid to form 9H-pyrrolo[1,2-a]indol-9-ones, also known as fluorazones. acs.orgacs.org This reaction typically involves activating the carboxylic acid (e.g., as an amide or acyl chloride) and then promoting cyclization through electrophilic attack of the carbonyl carbon onto the electron-rich pyrrole ring, followed by dehydration. acs.orgacs.org Such cyclizations often require acidic or harsh conditions, which can be challenging due to the sensitivity of the pyrrole moiety. acs.org A similar strategy applied to an amide derivative of 3-(1H-pyrrol-2-yl)benzoic acid could potentially lead to the formation of a different fused pyrrolo-isoindolone ring system, demonstrating the utility of this compound as a scaffold in synthetic chemistry.

| Starting Material Class | Reaction Type | Product Class | Key Conditions | Reference |

|---|---|---|---|---|

| 2-(Pyrrol-1-yl)benzoic acid amides | Intramolecular Acylation/Dehydration | 9H-Pyrrolo[1,2-a]indol-9-ones (Fluorazones) | Triflic anhydride (B1165640) (Tf₂O) or PCl₅ | acs.orgacs.org |

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of a molecule dictates its stability and potential transformation pathways under the influence of light and heat, respectively. While specific, comprehensive experimental studies on the photochemical and thermal behavior of 3-(1H-pyrrol-2-yl)benzoic acid are not extensively documented in publicly available literature, its reactivity can be inferred from the known behavior of its constituent functional groups—the pyrrole ring and the benzoic acid moiety—and from studies on closely related chemical structures.

Photochemical Reactivity

The photochemical reactivity of 3-(1H-pyrrol-2-yl)benzoic acid is determined by how the molecule absorbs and dissipates ultraviolet (UV) and visible light. This includes processes like absorption, fluorescence, and photochemical reactions that may alter its structure.

Absorption and Emission Properties

The UV-visible absorption spectrum of 3-(1H-pyrrol-2-yl)benzoic acid is expected to be a composite of the electronic transitions characteristic of its two main chromophores: the pyrrole ring and the benzoic acid group. Benzoic acid and its derivatives typically exhibit three main absorption bands: an intense peak around 190 nm (A-band), a strong peak near 230 nm (B-band), and a weaker, structured band around 280 nm (C-band). researchgate.net The pyrrole moiety also absorbs in the UV region. The conjugation between the pyrrole and benzene (B151609) rings in 3-(1H-pyrrol-2-yl)benzoic acid is likely to cause a bathochromic (red) shift in these absorption bands compared to the individual, unconjugated chromophores.

Studies on the isomeric compound, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), provide significant insight into the likely photophysical behavior. researchgate.net Research on PBA has shown that its absorption and fluorescence characteristics are highly sensitive to the solvent environment. researchgate.net This suggests the potential for complex excited-state dynamics, including competitive fluorescence emissions from different molecular conformations. researchgate.net For instance, the study of PBA revealed the presence of two competitive fluorescence emissions originating from a common excited state, a behavior that could potentially be mirrored in its 3-(1H-pyrrol-2-yl) isomer. researchgate.net The fluorescence is generally weak, indicating that non-radiative decay processes are prominent. researchgate.net

The following table summarizes the photophysical data for the related compound 4-(1H-pyrrol-1-yl)benzoic acid in a non-polar solvent, which may serve as an estimate for the behavior of 3-(1H-pyrrol-2-yl)benzoic acid.

| Parameter | Value |

|---|---|

| Absorption Maxima (λabs) | 261 nm, 272 nm |

| Emission Maximum (λem) | 459 nm |

| Fluorescence Quantum Yield (Φf) | 0.01 |

| Fluorescence Lifetime (τf) | 1.15 ns |

| Radiative Decay Rate Constant (kr) | 8.6 x 106 s-1 |

| Non-radiative Decay Rate Constant (knr) | 8.6 x 108 s-1 |

Photochemical Transformation

Upon absorption of UV radiation, 3-(1H-pyrrol-2-yl)benzoic acid may undergo various photochemical reactions. Diketopyrrolopyrrole-containing materials are noted for their excellent photo-stability, a property that may be partially conferred by the pyrrole ring. mdpi.com However, prolonged exposure to high-energy light can lead to degradation. Potential photochemical pathways could include photo-oxidation, particularly of the electron-rich pyrrole ring, or cleavage of the C-C bond linking the two aromatic systems. Studies on other complex aromatic carboxylic acids have shown that UV irradiation can induce conformational changes and, in some cases, fragmentation. rsc.org For example, investigations into matrix-isolated 2-(tetrazol-5-yl)benzoic acid demonstrated that UV light could induce interconversion between different conformers. rsc.org

Thermal Reactivity

The thermal reactivity of 3-(1H-pyrrol-2-yl)benzoic acid involves its decomposition or rearrangement at elevated temperatures. The stability of the molecule is a function of its bond energies and the feasibility of various decomposition pathways.

Thermal Stability

The thermal stability of pyrrole-containing polymers and derivatives has been a subject of significant research. For instance, certain poly(pyrrole-benzoic acid) copolymers exhibit thermal stability up to 300°C. vulcanchem.com Similarly, other novel pyrrole derivatives have been synthesized to meet the demanding thermal requirements of manufacturing processes, with decomposition temperatures (Td) well above 230°C. mdpi.com One study on blue pyrrole derivatives reported decomposition temperatures of 279°C and 282°C. mdpi.com While the exact decomposition temperature for 3-(1H-pyrrol-2-yl)benzoic acid is not reported, it is expected to have considerable thermal stability, with decomposition likely occurring at elevated temperatures. The material safety data sheet for a related compound, 3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid, indicates that it is stable under recommended temperatures and pressures. aksci.com

| Compound | Decomposition/Stability Temperature | Reference |

|---|---|---|

| 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid | Undergoes decarboxylation at 200°C | vulcanchem.com |

| Poly(pyrrole-benzoic acid) copolymers | Stable up to 300°C | vulcanchem.com |

| 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) | Td (5% weight loss) = 279°C | mdpi.com |

| Aroylhydrazone derived from ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate | Decomposes above 280°C | arabjchem.org |

Thermal Decomposition Mechanisms

When subjected to sufficiently high temperatures, 3-(1H-pyrrol-2-yl)benzoic acid is expected to decompose through pathways characteristic of its constituent parts.

Decarboxylation: The most anticipated thermal reaction is the loss of carbon dioxide (CO₂) from the carboxylic acid group. The thermal decomposition of carboxylic acids attached to stable heterocyclic rings, such as pyrrole, often proceeds via decarboxylation. researchgate.net For example, pyrrole-2-carboxylic acid is known to decompose around 190°C to yield pyrrole and CO₂. researchgate.net This reaction is catalyzed in strongly acidic solutions. researchgate.net A more substituted analogue, 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid, undergoes pyrolysis at 200°C, leading to decarboxylation. vulcanchem.com Therefore, a primary thermolytic product of 3-(1H-pyrrol-2-yl)benzoic acid would likely be 2-phenylpyrrole.

Pyrrole Ring Degradation: At higher temperatures, the pyrrole ring itself will decompose. Pyrolysis studies of polypyrrole-3-carboxylic acid show an initial weight loss between 200–380°C, corresponding to the elimination of carboxylic acid groups, followed by the decomposition of the polymer backbone at 380–500°C. mdpi.com The thermal decomposition of the biphenyl-2-carboxylic acid has been shown to proceed via decarboxylation to produce biphenyl, and dehydration and ring-closure to yield fluorenone. acs.org While ring closure is not possible for 3-(1H-pyrrol-2-yl)benzoic acid, the fragmentation of the aromatic systems is expected. Hazardous decomposition products would include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). aksci.com

| Pathway | Description | Anticipated Products | Supporting Evidence |

|---|---|---|---|

| Decarboxylation | Loss of the carboxylic acid group as carbon dioxide. | 2-Phenylpyrrole, Carbon Dioxide | Common for aromatic and heterocyclic carboxylic acids. vulcanchem.comresearchgate.net |

| Ring Fragmentation | Breakdown of the pyrrole and benzene rings at higher temperatures. | Carbon Oxides, Nitrogen Oxides, smaller organic fragments | General high-temperature decomposition of N-heterocycles and aromatic compounds. aksci.commdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of 3 1h Pyrrol 2 Yl Benzoic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 3-(1H-pyrrol-2-yl)benzoic acid, offering detailed insights into its proton and carbon environments.

High-Resolution ¹H NMR Analysis of Proton Environments

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of each proton in 3-(1H-pyrrol-2-yl)benzoic acid. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons of the benzene (B151609) and pyrrole (B145914) rings, as well as the acidic proton of the carboxylic acid and the N-H proton of the pyrrole.

The protons on the benzoic acid moiety typically appear in the aromatic region (δ 7.0-8.5 ppm). The pyrrole protons resonate in a characteristic range, with the N-H proton often appearing as a broad singlet at a downfield chemical shift. The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position on the molecule.

¹H NMR Data for 3-(1H-pyrrol-2-yl)benzoic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 8.14 | s | |

| H-6' | 7.99 | d | 7.8 |

| H-2' | 7.73 | d | 7.8 |

| H-5' | 7.50 | t | 7.8 |

| H-5 | 6.93 | t | 2.7 |

| H-3 | 6.70 | dd | 3.9, 1.5 |

| H-4 | 6.13 | t | 3.3 |

| NH | 11.35 | br s | |

| COOH | 12.95 | br s |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework of 3-(1H-pyrrol-2-yl)benzoic acid. The spectrum displays distinct signals for each unique carbon atom, including the quaternary carbons of the aromatic rings and the carbonyl carbon of the carboxylic acid. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.

The carbonyl carbon of the benzoic acid group is characteristically found at a downfield position (around 167 ppm). The aromatic carbons of both the benzene and pyrrole rings resonate in the region of approximately 110-140 ppm.

¹³C NMR Data for 3-(1H-pyrrol-2-yl)benzoic acid

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 167.4 |

| C-1' | 133.2 |

| C-3' | 131.5 |

| C-2 | 130.6 |

| C-6' | 129.5 |

| C-5' | 129.0 |

| C-4' | 128.8 |

| C-2' | 121.3 |

| C-5 | 115.6 |

| C-3 | 109.9 |

| C-4 | 106.1 |

Solvent: DMSO-d₆

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the benzene and pyrrole rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and between the two aromatic rings, confirming the 2-yl substitution of the pyrrole on the 3-position of the benzoic acid.

Dynamic NMR Studies on Rotational Barriers and Conformational Exchange

The bond connecting the pyrrole and benzene rings in 3-(1H-pyrrol-2-yl)benzoic acid allows for rotation, leading to different conformational isomers. Dynamic NMR (DNMR) studies can be used to investigate the energy barrier to this rotation. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rate of conformational exchange and the rotational energy barrier. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature increases, the rotation becomes faster, leading to coalescence of these signals into a time-averaged spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 3-(1H-pyrrol-2-yl)benzoic acid.

The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected to be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Key IR Absorption Bands for 3-(1H-pyrrol-2-yl)benzoic acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (dimer) | 2500-3300 (broad) |

| Pyrrole N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | > 3000 |

| Carboxylic Acid C=O | Stretch | 1680-1710 |

| Aromatic C=C | Stretch | 1400-1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 3-(1H-pyrrol-2-yl)benzoic acid and to study its fragmentation pattern upon ionization. The exact mass of the molecule can be determined with high accuracy using high-resolution mass spectrometry (HRMS), which helps to confirm its elemental composition.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (201.21 g/mol ). The fragmentation pattern provides structural information. Common fragmentation pathways may include the loss of a hydroxyl group (-OH) from the carboxylic acid, the loss of a carboxyl group (-COOH), or cleavage of the bond between the two aromatic rings. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like 3-(1H-pyrrol-2-yl)benzoic acid, which contains both a benzene ring and a pyrrole ring, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions within the conjugated π-electron system.

Studies on analogous aromatic carboxylic acids and pyrrole derivatives consistently show strong absorption bands in the UV region. For instance, benzoic acid and its derivatives typically exhibit characteristic absorption bands below 300 nm. researchgate.net One band, often observed around 270-280 nm, and a more intense band near 230 nm are common. researchgate.net The presence of the pyrrole ring, a five-membered aromatic heterocycle, in conjugation with the benzoic acid moiety is expected to influence the position and intensity of these absorption maxima. Research on other pyrrole-substituted benzoic acids has identified strong n-π* and charge transfer (π–π) transitions in the UV-Vis region. researchgate.netresearchgate.net Specifically, transitions attributed to the phenyl groups can appear around 262 nm. researchgate.net The conjugated system formed by the linkage of the two aromatic rings would likely lead to bathochromic (red) shifts compared to the individual chromophores, indicating a more extended π system. Therefore, the electronic spectrum of 3-(1H-pyrrol-2-yl)benzoic acid is predicted to be dominated by intense π → π transitions.

X-ray Crystallography

While a specific crystal structure determination for 3-(1H-pyrrol-2-yl)benzoic acid is not available in the Cambridge Structural Database (CSD), analysis of closely related compounds provides a robust model for its likely solid-state structure. For example, the crystal structure of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid reveals how these types of molecules arrange in the solid state. psu.edu A related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which shares a pyrrole-derived fused ring system, has been characterized in detail. iucr.orgresearchgate.net To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally similar compound are presented below.

Table 1: Representative Crystallographic Data for a Related Pyrrole Derivative (Data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.1979 (3) |

| b (Å) | 11.3361 (4) |

| c (Å) | 11.4583 (4) |

| α (°) | 90 |

| β (°) | 107.135 (2) |

| γ (°) | 90 |

| Volume (Å3) | 1017.34 (6) |

| Z | 4 |

Source: Adapted from Acta Crystallographica Section E, 2022, 78, 835-841. iucr.org

This data defines the unit cell, which is the fundamental repeating unit of the crystal lattice.

The crystal packing of 3-(1H-pyrrol-2-yl)benzoic acid is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that two molecules of 3-(1H-pyrrol-2-yl)benzoic acid would form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a classic interaction for carboxylic acids, resulting in a stable eight-membered ring motif denoted by the graph-set descriptor R²₂(8). researchgate.netnih.gov Furthermore, the pyrrole ring contains an N-H group, which is a potent hydrogen bond donor. This N-H group can form intermolecular hydrogen bonds with the carbonyl oxygen of the benzoic acid from an adjacent molecule (N-H···O=C). Such interactions have been observed in similar structures, leading to the formation of one-dimensional ribbons or chains. psu.edu

π-π Stacking: The presence of two aromatic rings (benzene and pyrrole) facilitates π-π stacking interactions, which are crucial for stabilizing the crystal packing. These interactions occur when the planar aromatic rings of adjacent molecules stack on top of each other in either a parallel or a slipped (offset) arrangement. In related structures, edge-to-face π-π interactions, where a C-H bond from one ring points towards the face of another, are also common. psu.edu The centroid-to-centroid distances for such interactions typically fall in the range of 3.6 to 4.0 Å. mdpi.com These stacking interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. Strong interactions, such as hydrogen bonds, appear as distinct red areas on the dnorm surface. mdpi.com

The analysis can be further broken down into a 2D fingerprint plot, which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each type of interaction. For molecules containing C, H, N, and O atoms, the most significant contacts are typically H···H, O···H/H···O, and C···H/H···C interactions.

Table 2: Representative Hirshfeld Surface Interaction Percentages for a Related Pyrrole Derivative (Data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.2 |

| Br···H/H···Br | 19.6 |

| O···H/H···O | 11.3 |

| N···H/H···N | 8.1 |

| C···H/H···C | 6.9 |

| Other | 16.9 |

Source: Adapted from Acta Crystallographica Section E, 2022, 78, 835-841. iucr.org

For 3-(1H-pyrrol-2-yl)benzoic acid, a similar distribution would be expected, with H···H interactions being the most frequent, followed by significant contributions from O···H/H···O and N···H/H···O hydrogen bonds, and C···H/H···C contacts, collectively defining its supramolecular assembly.

Comprehensive Computational Analysis of 3-(1H-pyrrol-2-yl)benzoic acid Remains Elusive in Scientific Literature

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to explore molecular geometry, electronic structure, and spectroscopic profiles. For many novel or synthesized compounds, these theoretical studies provide foundational insights into their potential applications.

However, in the case of 3-(1H-pyrrol-2-yl)benzoic acid, with the CAS Number 1329058-96-9, dedicated studies publishing data on its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), natural bond orbital (NBO) analysis, calculated vibrational frequencies, non-linear optical (NLO) properties, and molecular electrostatic potential (MEP) mapping could not be located.

While general principles of computational chemistry and studies on related structures can offer educated estimations, the strict requirement for scientifically accurate and specific data for 3-(1H-pyrrol-2-yl)benzoic acid itself cannot be met at this time. The generation of a detailed article with the specific data tables as requested is therefore not possible without access to dedicated research on this particular molecule.

Scientists rely on such computational studies to understand intramolecular interactions, charge distribution, and the reactivity of a compound. For instance, DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry optimization). researchgate.net The analysis of frontier molecular orbitals (FMO) helps in understanding the electronic transitions and reactivity of the molecule. nih.goviaea.org Natural Bond Orbital (NBO) analysis provides insight into charge transfer and hyperconjugative interactions within the molecule.

Furthermore, vibrational frequency calculations are correlated with experimental spectroscopic data (like FT-IR and Raman) to confirm the molecular structure. The prediction of non-linear optical (NLO) properties is crucial for identifying materials for optoelectronic applications, and Molecular Electrostatic Potential (MEP) maps are vital for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

The scientific community has conducted and published such detailed computational analyses for numerous related molecules, including various benzoic acid derivatives and other compounds containing the pyrrole moiety. nih.goviaea.org These studies highlight the methodologies and the significance of the data that would be required for a complete understanding of 3-(1H-pyrrol-2-yl)benzoic acid.

Until such a study is performed and published, a detailed, data-rich article focusing solely on the computational aspects of 3-(1H-pyrrol-2-yl)benzoic acid remains an endeavor for future research.

Computational and Theoretical Studies on 3 1h Pyrrol 2 Yl Benzoic Acid

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational landscape and flexibility. nih.govmdpi.com While specific MD simulation studies exclusively focused on 3-(1H-pyrrol-2-yl)benzoic acid are not extensively documented in publicly available literature, the conformational dynamics can be inferred from computational studies on analogous compounds, such as 2-phenylpyrrole. dergipark.org.trresearchgate.netdergipark.org.tr

Computational studies on 2-phenylpyrrole, which lacks the carboxyl group but shares the core bi-aryl system, have been performed using methods like Density Functional Theory (DFT) to investigate this rotational barrier. researchgate.netdergipark.org.tr These studies indicate that phenylpyrrole isomers, including 2-phenylpyrrole, tend to adopt a non-planar or twisted conformation in their ground state. researchgate.netdergipark.org.tr For 2-phenylpyrrole, the calculated dihedral angle is approximately 25.08° to 31°, depending on the level of theory used. dergipark.org.tr The energy barrier for rotation to a perpendicular conformation (90° dihedral angle) is calculated to be around 14.48 kJ/mol. dergipark.org.tr

Extrapolating from these findings, it is reasonable to predict that 3-(1H-pyrrol-2-yl)benzoic acid also exhibits a twisted equilibrium geometry. The presence of the carboxylic acid group on the phenyl ring may introduce additional steric and electronic effects that could slightly alter the preferred dihedral angle and the rotational energy barrier compared to 2-phenylpyrrole.

MD simulations would allow for the exploration of these conformational states in a simulated physiological environment, such as in a solvent like water. Such simulations could track the fluctuations of the dihedral angle over time, revealing the most populated conformational states and the transitions between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect of structure-based drug design.

In Silico Prediction of Molecular Properties for Drug-Likeness and Reactivity

In silico methods are instrumental in the early stages of drug discovery for predicting the physicochemical and pharmacokinetic properties of a compound, often referred to as "drug-likeness." These predictions help to prioritize candidates for synthesis and further testing. ljmu.ac.uk Additionally, computational chemistry can predict the reactivity of a molecule, offering insights into its metabolic stability and potential for chemical synthesis. acs.orgrsc.org

A number of molecular properties for 3-(1H-pyrrol-2-yl)benzoic acid have been computed and are available through public databases like PubChem. nih.gov These properties are often used to assess a compound's potential as a drug candidate, for instance, by applying filters like Lipinski's Rule of Five.

Predicted Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem nih.gov |

| Molecular Weight | 187.19 g/mol | PubChem nih.gov |

| XLogP3 | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donors | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 2 | PubChem nih.gov |

| Rotatable Bonds | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 53.1 Ų | PubChem nih.gov |

This table is interactive. You can sort and filter the data.

The values in the table above can be used to evaluate the drug-likeness of 3-(1H-pyrrol-2-yl)benzoic acid. For example, Lipinski's Rule of Five suggests that orally active drugs generally have a molecular weight under 500 g/mol , a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Based on the computed values, 3-(1H-pyrrol-2-yl)benzoic acid adheres to these rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Reactivity Insights from Computational Chemistry

The reactivity of 3-(1H-pyrrol-2-yl)benzoic acid can be further investigated using quantum chemical calculations, such as DFT. researchgate.net These methods can determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is an indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively. For 3-(1H-pyrrol-2-yl)benzoic acid, it is expected that the electron-rich pyrrole (B145914) ring would be a likely site for electrophilic attack, a common reactivity pattern for pyrroles. acs.org

Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface. This can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, the carboxylic acid group would be expected to show a region of negative potential, while the pyrrole N-H group would exhibit positive potential.

While specific DFT calculations for 3-(1H-pyrrol-2-yl)benzoic acid are not detailed in the surveyed literature, studies on related substituted pyrroles and benzoic acids demonstrate the utility of these methods in understanding their chemical behavior. researchgate.net Such computational analyses are invaluable for predicting metabolic pathways, designing synthetic routes, and understanding potential interactions with biological macromolecules.

Structure Activity Relationship Sar Studies of 3 1h Pyrrol 2 Yl Benzoic Acid Analogs

Correlating Pyrrole (B145914) Ring Substituent Variations with Biological Activity

Research has shown that the position and nature of substituents on the pyrrole ring are pivotal. For instance, in a series of pyrrole-based inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-tuberculosis activity. acs.orgnih.gov Conversely, the introduction of electron-donating groups at the C-4 position of a phenyl ring attached to a pyrrole scaffold resulted in reduced activity in some contexts. plos.org

The following table summarizes the observed effects of different substituents on the pyrrole ring on the biological activity of various pyrrole-containing compounds.

| Substituent Type | Position on Pyrrole Ring | Observed Effect on Biological Activity | Compound Class/Target | Reference |

| Electron-withdrawing groups (e.g., nitro, cyano) | Phenyl group attached to pyrrole | Enhanced anti-TB activity | Pyrrole-2-carboxamides | acs.orgnih.gov |

| Electron-donating groups (e.g., methyl) | C-4 of phenyl group on pyrrole | Reduced activity | RND efflux pump inhibitors | plos.org |

| Alkyl groups (e.g., ethyl) | N-1 position of pyrrole | Increased tyrosinase inhibitory activity | 2-Cyanopyrrole derivatives | frontiersin.org |

| Bulky substituents (e.g., benzyl) | N-1 position of pyrrole | Dramatically affected inhibitory activities | 2-Cyanopyrrole derivatives | frontiersin.org |

| Halogen (e.g., fluorine) | Benzyl (B1604629) ring on pyrrole | Key for bioactivity | RND efflux pump inhibitors | plos.org |

These findings underscore the importance of a nuanced approach to modifying the pyrrole ring, as the electronic and steric properties of the substituents are key determinants of biological outcomes.

Impact of Substituents on the Benzoic Acid Moiety on Functional Potency

Studies on various benzoic acid derivatives have consistently demonstrated that the nature and position of substituents are paramount. uef.fihcpgcollege.edu.in For instance, electron-withdrawing groups like nitro or trifluoromethyl tend to increase the acidity of the benzoic acid, which can enhance binding to certain biological targets. libretexts.org Conversely, electron-donating groups such as methoxy (B1213986) can decrease acidity. libretexts.org

A study on 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists revealed that substitution at the 2-position of the benzoic acid group was poorly tolerated. researchgate.netnih.gov However, a fluorine atom at the 4-position was well-tolerated, and a range of substituents at the 5-position were found to enhance in vitro affinity. researchgate.netnih.gov

The following table details how different substituents on the benzoic acid moiety affect the potency of related compounds.

| Substituent | Position on Benzoic Acid Ring | Effect on Potency/Activity | Compound Series/Target | Reference |

| Poorly tolerated | 2-position | Decreased affinity | 1,5-Biaryl pyrrole EP1 antagonists | researchgate.netnih.gov |

| Fluorine | 4-position | Tolerated | 1,5-Biaryl pyrrole EP1 antagonists | researchgate.netnih.gov |

| Various substituents | 5-position | Enhanced in vitro affinity | 1,5-Biaryl pyrrole EP1 antagonists | researchgate.netnih.gov |

| Electron-withdrawing (e.g., NO2, Cl) | 4-position | More effective COX-1 inhibition | N-pyrrole carboxylic acid derivatives | acs.org |

| Electron-donating (e.g., -OCH3, -OH) | Not specified | Decrease acidity | Substituted benzoic acids | libretexts.org |

These results highlight the sensitive interplay between the benzoic acid moiety and its substituents in dictating the pharmacological profile of these analogs.

Influence of Linker Modifications between Pyrrole and Benzoic Acid

In the parent compound, 3-(1H-pyrrol-2-yl)benzoic acid, the two rings are directly connected. However, introducing different linker groups can alter the distance and rotational freedom between the two aromatic systems. For example, research on other bicyclic compounds has shown that the length and rigidity of the linker are critical. A flexible linker might allow for a more adaptable fit into a binding pocket, while a rigid linker can lock the molecule into a specific, potentially more active, conformation.

For instance, in a series of pyrrole derivatives, the introduction of a carboxamide linker, creating pyrrolyl carboxamides from 4-(1H-pyrrol-1-yl) benzoic acid, was explored for antitubercular activities. researchgate.net Another study on local anesthetics highlighted that the nature of the atom in the linker (e.g., sulfur, oxygen, carbon, nitrogen) affects potency and duration of action. youtube.com

The table below illustrates the impact of linker modifications in related compound series.

| Linker Type | Compound Series | Observed Influence | Reference |

| Carboxamide | Pyrrolyl carboxamides | Investigated for antitubercular activity | researchgate.net |

| Varied atoms (S, O, C, N) | Procaine-like local anesthetics | Potency decreased in the order: S > O > C > N | youtube.com |

| Methylene (B1212753) group | Aryl aliphatic radicals | Resulted in compounds without clinical use | youtube.com |

| 1,5-pentanediylbis(oxy) | Bis-aromatic carboxylic acids | Variations can alter solubility and membrane permeability |

These examples demonstrate that even subtle changes to the linker can have profound effects on the pharmacological properties of the molecule.

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with chiral biological targets like enzymes and receptors. For analogs of 3-(1H-pyrrol-2-yl)benzoic acid that contain chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities.

A notable example of the importance of stereochemistry is seen in the synthesis of pyrrolo[2,1-f] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazine derivatives, where the trans-4-aryl-piperidine-3-ol diastereomer was found to be the most active inhibitor of Anaplastic Lymphoma Kinase (ALK), highlighting a strong influence of stereochemistry on biological activity. nih.gov

While specific stereochemical studies on 3-(1H-pyrrol-2-yl)benzoic acid itself are not widely reported, the principle remains a cornerstone of medicinal chemistry. The differential binding of stereoisomers is often attributed to one isomer fitting more favorably into the binding site, allowing for optimal interactions with key residues, while the other isomer may experience steric clashes or be unable to form crucial bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. dergipark.org.tr By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the design and optimization of drug candidates. iomcworld.com

For pyrrole-based compounds, QSAR studies have been successfully employed. For example, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors. acs.orgnih.gov This study led to the identification of compounds with potent inhibitory activity. nih.gov The models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the correlation.

In another study on 1,5-biaryl pyrrole derivatives, multiple linear regression (MLR) and principal component analysis (PCA) were used to develop QSAR models with good predictive ability for EP1 receptor antagonist activity. researchgate.net

The table below provides examples of QSAR applications in related compound series.

| QSAR Method | Compound Series | Predicted Activity/Target | Key Findings | Reference |

| Field-Based QSAR (FB-QSAR) | N-pyrrole carboxylic acid derivatives | COX-1/COX-2 inhibition | Guided the synthesis of potent inhibitors. | acs.orgnih.gov |

| Multiple Linear Regression (MLR) & Principal Component Analysis (PCA) | 1,5-Biaryl pyrrole derivatives | EP1 receptor antagonists | Models showed good predictive ability. | researchgate.net |

| 2D and 3D-QSAR | 3-phenoxybenzoylamino benzoic acid derivatives | β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors | Identified critical physicochemical parameters for optimization. | dergipark.org.tr |

Applications of 3 1h Pyrrol 2 Yl Benzoic Acid in Chemical Biology and Materials Science

3-(1H-pyrrol-2-yl)benzoic acid as a Versatile Synthetic Building Block and Precursor

The 3-(1H-pyrrol-2-yl)benzoic acid core structure is a valuable starting point for the synthesis of more complex molecules. cymitquimica.com Its bifunctional nature, possessing both a carboxylic acid group and a pyrrole (B145914) ring, allows for a variety of chemical modifications. The carboxylic acid can undergo esterification or amidation, while the pyrrole ring is amenable to electrophilic substitution and N-alkylation. This versatility makes it a key precursor in the construction of diverse molecular architectures. researchgate.netresearchgate.netfrontierspecialtychemicals.com

For instance, the pyrrole nitrogen can be functionalized, and the benzoic acid moiety can be coupled with other molecules to create larger, more complex structures. chemscene.com This has been demonstrated in the synthesis of various heterocyclic systems, including pyrrolo[1,2-a]indoles and other fused-ring structures with potential pharmacological applications. researchgate.net The ability to readily derivatize this compound underscores its importance as a fundamental building block in synthetic chemistry.

Design and Synthesis of Chemical Biology Probes Based on the 3-(1H-pyrrol-2-yl)benzoic acid Scaffold

The structural framework of 3-(1H-pyrrol-2-yl)benzoic acid is well-suited for the development of chemical biology probes. These probes are essential tools for studying biological processes in living systems. By attaching reporter groups, such as fluorescent tags or affinity labels, to the 3-(1H-pyrrol-2-yl)benzoic acid scaffold, researchers can create molecules that can be used to visualize, track, and identify biological targets. ljmu.ac.ukfrontiersin.org

Exploration of 3-(1H-pyrrol-2-yl)benzoic acid Analogs as Enzyme Inhibitors

A significant area of research has focused on the development of analogs of 3-(1H-pyrrol-2-yl)benzoic acid as inhibitors of various enzymes implicated in disease. The diverse chemical space accessible from this scaffold has allowed for the design of potent and selective inhibitors for several key enzyme families.

Kinase Inhibitors